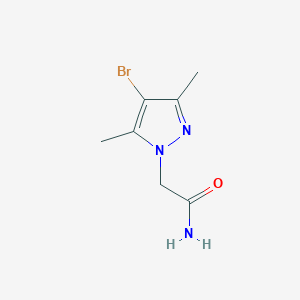

![molecular formula C38H33NO4S B1341370 Fmoc-N-[2-(三苯甲硫基)乙基]-甘氨酸 CAS No. 882847-27-0](/img/structure/B1341370.png)

Fmoc-N-[2-(三苯甲硫基)乙基]-甘氨酸

描述

“Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

This compound is synthesized as an Fmoc protected glycine derivative . The Fmoc group is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis .Molecular Structure Analysis

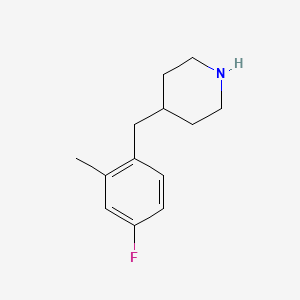

The molecular formula of “Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is C38H33NO4S . Its molecular weight is 599.74 .Chemical Reactions Analysis

The Fmoc group in “Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

“Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is a white powder . It has a melting point range of 156-163°C . It should be stored at 0-8°C .科学研究应用

肽核酸 (PNA) 合成

Fmoc-N-[2-(三苯甲硫基)乙基]-甘氨酸衍生物的一个重要应用是在 PNA 低聚物的合成中。已经描述了 N-[2-(Fmoc)氨基乙基]甘氨酸的苄基、烯丙基和 4-硝基苄基酯的实用合成方法,这促进了 PNA 单体的合成。这些酯用于合成具有双-N-Boc-保护的核碱基部分的肽核酸单体,为 Fmoc 介导的固相肽合成中广泛使用的 Fmoc/Bhoc 保护的 PNA 单体提供了一个可行的替代品,用于创建混合序列 10 聚体 PNA 低聚物 (Wojciechowski & Hudson, 2008)。

缓蚀

另一个有趣的应用是在缓蚀领域。一种新型甘氨酸衍生物,合成并作为 N80 碳钢在 3.5% 氯化钠溶液中的缓蚀剂进行了研究,表现出混合型缓蚀剂性能。该研究强调了此类衍生物在保护金属表面免受腐蚀方面的潜力,为开发更有效的缓蚀剂做出了贡献 (Li Chen, 2018)。

生物医学应用

在生物医学研究中,Fmoc-N-[2-(三苯甲硫基)乙基]-甘氨酸衍生物因其在创建用于组织工程的水凝胶和支架方面的潜力而受到探索。例如,短芳香肽衍生物,包括 Fmoc 修饰的氨基酸,可以自组装成类似细胞外基质的水凝胶。这些材料已被研究其支持细胞生长的能力,为可植入药物输送系统和组织再生支架的开发提供了有希望的途径 (Liang Liang 等,2010)。此外,Fmoc-二苯丙氨酸和 Fmoc-精氨酸-甘氨酸-天冬氨酸肽自组装成纳米纤维网络已被证明为间充质干细胞的增殖和分化提供了有利的环境,突出了其在肌肉骨骼组织工程中的潜力 (Yung-Li Wang 等,2017)。

作用机制

生化分析

Biochemical Properties

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. The tritylmercapto group can form disulfide bonds with cysteine residues in proteins, which can influence protein folding and stability. Additionally, the Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids to form polypeptides .

Cellular Effects

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds can affect the redox state of cells, which in turn can impact signaling pathways that rely on redox-sensitive proteins. Furthermore, the presence of the Fmoc group can affect the compound’s uptake and distribution within cells .

Molecular Mechanism

The molecular mechanism of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine involves several key interactions. The compound can bind to proteins through its tritylmercapto group, forming disulfide bonds with cysteine residues. This interaction can lead to changes in protein conformation and function. Additionally, the Fmoc group can protect the amino group during peptide synthesis, allowing for the controlled addition of amino acids. This protection is crucial for the synthesis of complex peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine can change over time. The compound’s stability and degradation are important factors to consider. Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein folding and stability .

Dosage Effects in Animal Models

The effects of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine vary with different dosages in animal models. At low doses, the compound can enhance protein synthesis and stability. At high doses, it can have toxic effects, including disruption of cellular redox balance and inhibition of essential enzymes. These threshold effects are important for determining the safe and effective use of the compound in research .

Metabolic Pathways

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that are involved in peptide synthesis and protein folding. The tritylmercapto group can be metabolized by enzymes that reduce disulfide bonds, while the Fmoc group can be removed by specific peptidases. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine within cells and tissues are influenced by its chemical structure. The compound can be transported by specific amino acid transporters and can bind to proteins that facilitate its distribution. The presence of the Fmoc group can affect the compound’s localization and accumulation within cells, particularly in organelles involved in protein synthesis and folding .

Subcellular Localization

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine is localized in specific subcellular compartments. The compound can be directed to organelles such as the endoplasmic reticulum and the Golgi apparatus, where protein synthesis and folding occur. Targeting signals and post-translational modifications can influence the compound’s localization and activity within these compartments. The tritylmercapto group can also affect the compound’s interactions with other biomolecules within these organelles .

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-tritylsulfanylethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)26-39(37(42)43-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-25-44-38(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,35H,24-27H2,(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSOKTVPMWHIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589223 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-27-0 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[2-[(triphenylmethyl)thio]ethyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

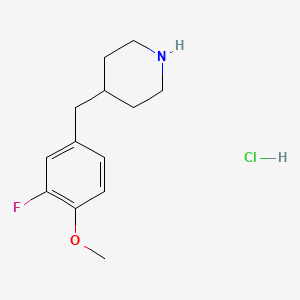

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)